molecular formula C24H16FNO2 B3903251 (E)-3-(3-(2-fluorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one CAS No. 5967-14-6

(E)-3-(3-(2-fluorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one

Cat. No.: B3903251
CAS No.: 5967-14-6
M. Wt: 369.4 g/mol
InChI Key: HDJXGAQLBXKDNT-CCEZHUSRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(3-(2-fluorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one is a synthetic organic compound that belongs to the class of quinoline derivatives

Mechanism of Action

The mechanism of action of chalcones is not fully understood and can vary depending on the specific compound and its biological target. Some chalcones have been found to inhibit key enzymes, interact with DNA, or disrupt cell membranes .

Future Directions

Research into chalcones and similar compounds is ongoing due to their wide range of biological activities. Future research may focus on synthesizing new chalcone derivatives, investigating their mechanisms of action, and evaluating their potential as therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-(2-fluorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one typically involves multi-step organic reactions One common method includes the condensation of 2-fluorobenzaldehyde with an appropriate acetophenone derivative under basic conditions to form the chalcone intermediate This intermediate is then cyclized with aniline derivatives to form the quinoline core structure

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-(2-fluorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce dihydroquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A basic structure found in many biologically active compounds.

    Chalcones: Known for their diverse biological activities.

    Fluorophenyl derivatives: Often studied for their enhanced biological properties due to the presence of the fluorine atom.

Uniqueness

(E)-3-(3-(2-fluorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

3-[(E)-3-(2-fluorophenyl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16FNO2/c25-19-12-6-4-8-16(19)14-15-21(27)23-22(17-9-2-1-3-10-17)18-11-5-7-13-20(18)26-24(23)28/h1-15H,(H,26,28)/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDJXGAQLBXKDNT-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=CC=CC=C32)C(=O)C=CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=CC=CC=C32)C(=O)/C=C/C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40417279
Record name F0449-0004
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40417279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5967-14-6
Record name F0449-0004
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40417279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-(3-(2-fluorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
(E)-3-(3-(2-fluorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one
Reactant of Route 3
Reactant of Route 3
(E)-3-(3-(2-fluorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one
Reactant of Route 4
Reactant of Route 4
(E)-3-(3-(2-fluorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one
Reactant of Route 5
Reactant of Route 5
(E)-3-(3-(2-fluorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one
Reactant of Route 6
Reactant of Route 6
(E)-3-(3-(2-fluorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.